molecular formula C9H11NO3 B3351318 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid CAS No. 346600-22-4

3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid

Cat. No. B3351318
CAS RN: 346600-22-4
M. Wt: 181.19 g/mol
InChI Key: PXIGFLSQHLOHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

Pyrrole and its derivatives can be synthesized through various tactical approaches . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, that resulted in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a propanoic acid group and a formyl-methyl group .


Chemical Reactions Analysis

Pyrrole and its derivatives can undergo various chemical reactions. For example, substitution of trichloroacetylated pyrrole with chloro, bromo, and iodo group led to the improvement in antibacterial activity . Another example is the reaction of pyrrole with electrophilic olefins, which was completed in a highly regioselective manner to afford N-alkylpyrroles .

Mechanism of Action

While the specific mechanism of action for “3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid” is not mentioned in the retrieved papers, it’s worth noting that pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Given the diverse nature of activities of pyrrole-containing compounds, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research could focus on synthesizing more active compounds by combining different pharmacophores in a pyrrole ring system .

properties

IUPAC Name

3-(5-formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-7(2-3-9(12)13)10-8(6)5-11/h4-5,10H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIGFLSQHLOHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)CCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625380
Record name 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

346600-22-4
Record name 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (e.g, 6.59 mmol) in trfluoroacetic acid (6 mL) was stirred at room temperature for 10 minutes. It was then cooled to 0° C. and to it was added triethyl orthoformate (6 mL). The mixture was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes. The reaction was poured into water (50 mL) and extracted with ethyl acetate. The extract was dried and concentrated to give 1.2 g of 3-(5-formyl-4-methyl-1H-pyrrol-2-yl)-propionic acid as a brown solid. 1H NMR (300 MHz, DMSO-d6) δ 12.17 (brs, 1H), 11.50 (brs, 1H), 9.44 (s, 1H, CHO), 5.85 (s, 1H), 2.74 (t, J=7.4 Hz, 2H, CH2), 2.54 (t, J=7.4 Hz, 2H, CH2, CH2), 2.23 (s, 3H, CH3). MS 182 [M++1].
Name
5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Quantity
6.59 mmol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (1.3 g, 6.59 mmol) in trifluoroacetic acid (6 mL) was stirred at room temperature for 10 minutes. It was then cooled to 0° C. and to it was added triethyl orthoformate (6 mL). The mixture was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes. The reaction was poured into water (50 mL) and extracted with ethyl acetate. The extract was dried and concentrated to give 1.2 g of 3-(5-formyl-4-methyl-1H-pyrrol-2-yl)-propionic acid as a brown solid. 1H NMR (300 MHz, DMSO-d6) δ 12.17 (br s, 1H), 11.50 (br s, 1H), 9.44 (s, 1H, CHO), 5.85 (s, 1H), 2.74 (t, J=7.4 Hz, 2H, CH2), 2.54 (t, J=7.4 Hz, 2H, CH2), 2.23 (s, 3H, CH3). MS 182 [M++1].
Name
5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 2
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 4
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 5
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.